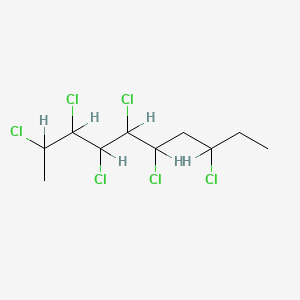
2,3,4,5,6,8-Hexachlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2,3,4,5,6,8-Hexachlorodecane is synthesized through the chlorination of paraffin waxes. The process involves the reaction of paraffin hydrocarbons with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate . Industrial production methods involve the continuous chlorination of paraffin waxes in large reactors, followed by purification and stabilization steps to ensure the desired product quality .
Analyse Chemischer Reaktionen
2,3,4,5,6,8-Hexachlorodecane undergoes several types of chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form various chlorinated alcohols and acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated paraffins.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,8-Hexachlorodecane has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer and flame retardant in various chemical formulations.
Biology: Studies have investigated its bioaccumulation in aquatic organisms, such as fish.
Wirkmechanismus
The mechanism by which 2,3,4,5,6,8-Hexachlorodecane exerts its effects involves the binding of the compound to alpha-2-urinary globulin in male rats. This binding forms degradation-resistant complexes in the kidney, leading to cell death and sustained regenerative cell proliferation, which can result in renal tumors . The compound also causes peroxisome proliferation and down-regulation of alpha-2-urinary globulin synthesis in the liver .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6,8-Hexachlorodecane is similar to other short-chain chlorinated paraffins, such as Cereclor and Clorafin . its unique properties, such as its specific molecular structure and viscosity, make it particularly effective as a plasticizer and flame retardant. Other similar compounds include:
Cereclor: A chlorinated paraffin with similar applications but different molecular weight and chlorine content.
Clorafin: Another chlorinated paraffin used in similar industrial applications.
This compound stands out due to its specific balance of chlorine content and molecular weight, which provides optimal performance in its intended applications.
Eigenschaften
CAS-Nummer |
1852481-27-6 |
|---|---|
Molekularformel |
C10H16Cl6 |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
2,3,4,5,6,8-hexachlorodecane |
InChI |
InChI=1S/C10H16Cl6/c1-3-6(12)4-7(13)9(15)10(16)8(14)5(2)11/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
GJGHBJCMOWRRSZ-UHFFFAOYSA-N |
SMILES |
CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl |
Synonyme |
chlorowax 500C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















